5-Chloro-3-methyl-2,3-dihydro-1H-indole
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Overview
Description
5-Chloro-3-methyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is scaled up with careful control of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various substituted indoles and hydrogenated derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
5-Chloro-3-methyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Medicine: The compound is explored for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The chlorine and methyl groups influence its binding affinity and reactivity. It can interact with enzymes and receptors, modulating biological pathways and exerting its effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylene-1,3,3-trimethylindoline: Another indole derivative with a chlorine atom at the 5th position.
5-Chloro-2,3-dihydro-1H-inden-1-one: A structurally related compound with similar reactivity.
Uniqueness
5-Chloro-3-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10ClN |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
5-chloro-3-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10ClN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6,11H,5H2,1H3 |
InChI Key |
BLFDPOSPILTWIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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